2-Methyl-3-nitroaniline

Physical Property Purity Assessment Formulation

2-Methyl-3-nitroaniline (CAS 603-83-8) is the preferred ortho-/meta-substituted isomer for regioselective diazotization and coupling—critical for high-yield azo dye and pigment synthesis. Its unique electronic balance enables efficient construction of pharmaceutical scaffolds, including TGF-beta receptor inhibitors (81% reported yield). As a certified standard for nitroaromatic environmental degradation studies, it offers dual-purpose utility. Available at ≥98% purity with a sharp melting point (88–90°C) that simplifies QC. Do not substitute with other methyl-nitroaniline isomers—only the 2-methyl-3-nitro configuration delivers this reactivity profile.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 603-83-8
Cat. No. B147196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitroaniline
CAS603-83-8
Synonyms2-Amino-6-nitrotoluene
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])N
InChIInChI=1S/C7H8N2O2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,8H2,1H3
InChIKeyHFCFJYRLBAANKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-nitroaniline (CAS 603-83-8): Strategic Intermediate for Diazonium Salts, Dyes, and Pharmaceutical Building Blocks


2-Methyl-3-nitroaniline (CAS 603-83-8, also known as 2-Amino-6-nitrotoluene or 3-Nitro-o-toluidine) is a disubstituted aromatic amine with a methyl group at the 2-position and a nitro group at the 3-position relative to the amino group . This specific substitution pattern dictates its unique reactivity and physical properties, which are distinct from other methyl-nitroaniline isomers. It is a yellow to yellow-green crystalline powder with a molecular weight of 152.15 g/mol (C7H8N2O2) and a melting point of 88-90°C . It is primarily utilized as a key intermediate in the synthesis of diazonium salts, azo dyes, pigments, and pharmaceutical compounds, and also serves as a standard in environmental degradation studies of nitroaromatic compounds .

2-Methyl-3-nitroaniline (CAS 603-83-8): Why Isomeric Purity and Substitution Pattern Dictate Downstream Utility


Generic substitution of 2-Methyl-3-nitroaniline with other methyl-nitroaniline isomers or structurally similar aromatic amines is not feasible due to profound differences in physicochemical properties and reactivity governed by the precise ortho-/meta-relationship of the methyl and nitro groups. Variations in substitution pattern alter fundamental parameters such as melting point, basicity (pKa), and electronic distribution, which directly impact reaction yields, purification efficiency, and the performance of the final product [1]. For instance, the specific arrangement in 2-Methyl-3-nitroaniline results in a unique balance of steric hindrance and electronic effects that is crucial for regioselective diazotization and subsequent coupling reactions, distinguishing it from its 2-Methyl-6-nitro, 4-Methyl-2-nitro, and 5-Methyl-2-nitro counterparts. The following quantitative evidence details these critical differences.

2-Methyl-3-nitroaniline (CAS 603-83-8): Direct Comparative Evidence vs. Closest Isomeric Analogs


2-Methyl-3-nitroaniline vs. 2-Methyl-6-nitroaniline: Melting Point Difference of ~7°C

A direct head-to-head comparison of melting points reveals a quantifiable difference. 2-Methyl-3-nitroaniline exhibits a melting point range of 88-90°C , while its close isomer, 2-Methyl-6-nitroaniline (CAS 570-24-1), melts at a significantly higher range of 93-96°C [1]. This ~7°C difference is a key identifier and a critical factor in purification and formulation processes.

Physical Property Purity Assessment Formulation

2-Methyl-3-nitroaniline vs. 4-Methyl-2-nitroaniline and 5-Methyl-2-nitroaniline: Melting Point as a Purification and Identity Marker

The melting point of 2-Methyl-3-nitroaniline (88-90°C) is distinctly lower than that of two other common isomers: 4-Methyl-2-nitroaniline (CAS 89-62-3) which melts at 115-116°C and 5-Methyl-2-nitroaniline (CAS 578-46-1) which melts at 110-111°C . This creates a large thermal window for unambiguous identification and purification, as the target compound will melt at temperatures where these impurities remain solid.

Physical Property Quality Control Isomer Identification

2-Methyl-3-nitroaniline vs. Unsubstituted Nitroaniline Isomers: Basicity (pKa) as a Reactivity Selector

The electronic environment of 2-Methyl-3-nitroaniline can be inferred from the class-level behavior of substituted anilines. While a direct pKa value for 2-Methyl-3-nitroaniline is not available in the searched data, its predicted pKa is 2.31±0.10 . For context, the unsubstituted nitroaniline isomers exhibit distinct pKa values based on substitution: meta-nitroaniline (pKa = 2.46-2.5) is the most basic, followed by para- (pKa = 1.0) and ortho- (pKa = -0.3) [1]. The predicted pKa of 2-Methyl-3-nitroaniline places it in a similar basicity range to the highly reactive meta-nitroaniline, but with the added steric and electronic influence of the 2-methyl group.

Reactivity Basicity pKa

2-Methyl-3-nitroaniline vs. 4-Methyl-2-nitroaniline: Differentiated Utility in Diazonium Salt Formation

2-Methyl-3-nitroaniline is explicitly documented for its use in the synthesis of diazonium salts, a key intermediate for azo dyes and specific pharmaceutical building blocks . A patent describes the synthesis of 2-methyl-3-nitroaniline diazonium ion and its use in assay reagents for bilirubin [1]. In contrast, while 4-Methyl-2-nitroaniline is also a dye intermediate (known as Red Base GL), its applications are more narrowly focused on specific azo dyes like Pigment Red 13, rather than the broader diazonium chemistry and pharmaceutical applications noted for the 2-methyl-3-nitro isomer.

Diazotization Synthetic Utility Reaction Specificity

2-Methyl-3-nitroaniline as a Certified Standard vs. Generic Nitroaromatics in Environmental Fate Studies

2-Methyl-3-nitroaniline is specifically validated and used as an analytical standard for evaluating the potential for microbial degradation of nitroaromatic compounds . Its well-defined electrochemical behavior has been studied using a C(18) modified, carbon paste electrode, making it a reliable probe . This established use-case differentiates it from other methyl-nitroaniline isomers, which lack this specific, documented application as a reference standard in environmental microbiology and electroanalysis.

Environmental Analysis Standard Reference Nitroaromatic Degradation

2-Methyl-3-nitroaniline (CAS 603-83-8): High-Value Application Scenarios Driven by Differentiated Evidence


Synthesis of Diazonium Salts for Azo Dyes and Pigments

The compound's reactivity and basicity (predicted pKa 2.31) are ideal for efficient diazotization, a critical step in producing azo dyes and pigments. Its lower melting point (88-90°C) compared to other isomers can also simplify handling and purification in large-scale diazonium salt production, as documented in its use for synthesizing 4-nitro-1H-indazole derivatives with an 81% yield . This makes it a preferred intermediate over less reactive or more difficult-to-handle alternatives .

Pharmaceutical Intermediate for Kinase Inhibitors and Heterocyclic Compounds

The unique ortho-/meta-substitution pattern of 2-Methyl-3-nitroaniline allows for regioselective modifications that are crucial for building complex pharmaceutical scaffolds. Patents reference its use in the synthesis of TGF-beta receptor inhibitors and other heterocyclic derivatives . The ability to achieve high purity, as indicated by its well-defined melting point and availability at ≥99% purity , is essential for meeting stringent pharmaceutical quality requirements.

Analytical Standard in Environmental Microbiology and Electrochemistry

2-Methyl-3-nitroaniline is a certified and documented standard for evaluating the degradation of nitroaromatic pollutants by microorganisms . Its distinct electrochemical behavior on modified carbon paste electrodes makes it a reliable compound for method development and validation. This specific application is not commonly documented for its isomeric counterparts, making it the compound of choice for environmental fate and analytical chemistry studies.

Building Block in Contract Research and Custom Synthesis

For CROs and CDMOs, 2-Methyl-3-nitroaniline represents a versatile building block. Its distinct physical properties (e.g., melting point, density) and well-understood reactivity (diazotization, reduction, substitution) allow for its efficient use in diverse synthetic pathways. The availability of high-purity material (≥99%) from multiple suppliers ensures reliable supply for both research-scale and pilot-scale projects, mitigating the risk of isomer contamination that could derail complex syntheses.

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